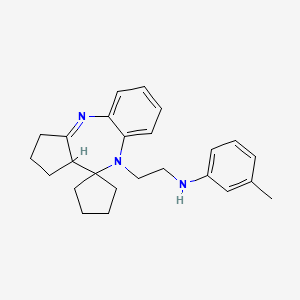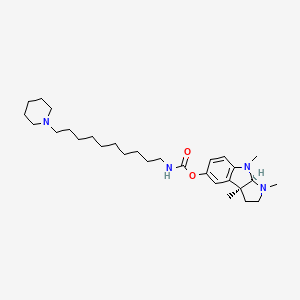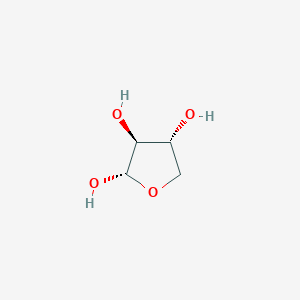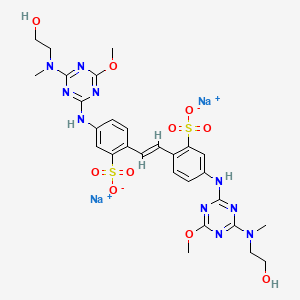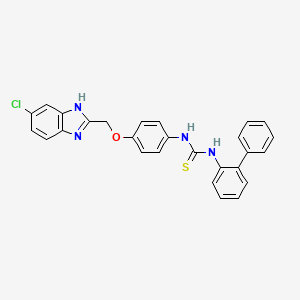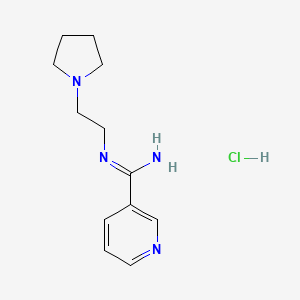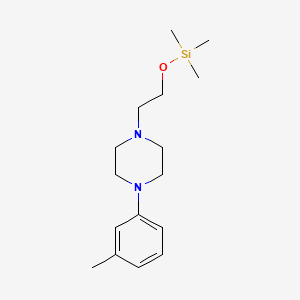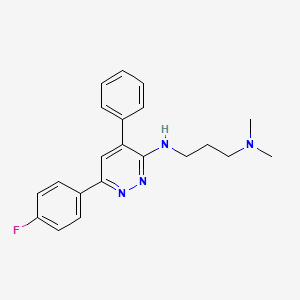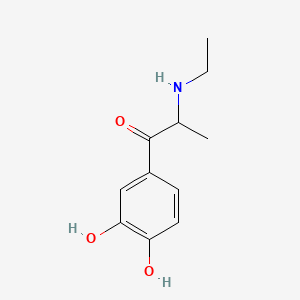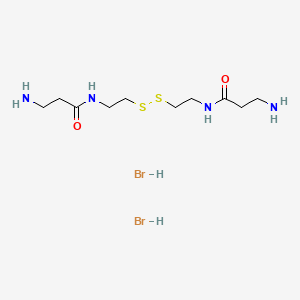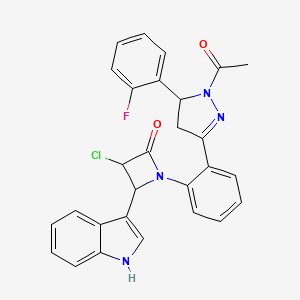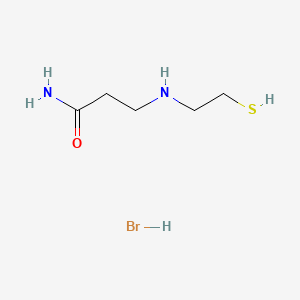
Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide: is a chemical compound with the molecular formula C5H12N2OS.BrH and a molecular weight of 229.17 g/mol . This compound is known for its unique structure, which includes a mercaptoethyl group and an amide functional group. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide typically involves the reaction of 3-((2-mercaptoethyl)amino)propanamide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrobromide salt. The process may involve steps such as purification and crystallization to obtain the final product in a pure form .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide is studied for its potential biological activities. It may interact with biological molecules and pathways, making it a subject of interest in drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Propanamide, 3-((2-mercaptoethyl)amino)-: This compound is similar but lacks the hydrobromide salt.
Propanamide, 3-((2-hydroxyethyl)amino)-: This compound has a hydroxyethyl group instead of a mercaptoethyl group.
Propanamide, 3-((2-aminoethyl)amino)-: This compound has an aminoethyl group instead of a mercaptoethyl group.
Uniqueness: Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide is unique due to the presence of both the mercaptoethyl group and the hydrobromide salt. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above .
Properties
CAS No. |
124882-58-2 |
|---|---|
Molecular Formula |
C5H13BrN2OS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(2-sulfanylethylamino)propanamide;hydrobromide |
InChI |
InChI=1S/C5H12N2OS.BrH/c6-5(8)1-2-7-3-4-9;/h7,9H,1-4H2,(H2,6,8);1H |
InChI Key |
MTVICJLSZWUMDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCS)C(=O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


